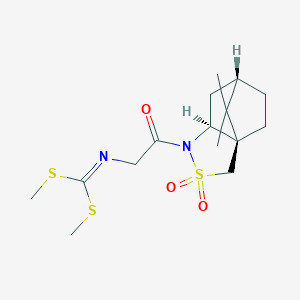

(2S)-Bornane-10,2-sultam glycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(methylsulfanyl)methylideneamino]-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S3/c1-14(2)10-5-6-15(14)9-23(19,20)17(11(15)7-10)12(18)8-16-13(21-3)22-4/h10-11H,5-9H2,1-4H3/t10-,11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTNNTWFDQGMIN-PGUXBMHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)CN=C(SC)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)CN=C(SC)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Chiral Auxiliary Mediated Asymmetric Transformations

Asymmetric synthesis, the creation of a chiral unit in a molecule such that unequal amounts of stereoisomers are formed, has been a central challenge in chemistry for over a century. nih.gov One of the most practical and widely adopted solutions to this challenge has been the use of chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily attached to an achiral substrate. nih.gov The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter in a predictable and controlled manner. nih.govrsc.org After the desired transformation is complete, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse. nih.govrsc.org

This powerful concept was pioneered in the 1970s and 1980s. Elias James Corey's introduction of chiral 8-phenylmenthol in 1975 and Barry Trost's work with chiral mandelic acid in 1980 are landmark examples that demonstrated the feasibility of this approach. nih.gov These early successes spurred the development of a vast toolkit of chiral auxiliaries, each with unique structural features and applications. The general principle involves the covalent bonding of the auxiliary to a substrate, which then provides a rigid chiral environment that biases the approach of incoming reagents to one of two faces, a process known as diastereoselective synthesis. mdpi.comresearchgate.net This strategy proved to be exceptionally robust, enabling the synthesis of complex molecules with multiple stereocenters, as famously demonstrated in David A. Evans' synthesis of the macrolide cytovaricin. nih.gov

Overview of Bornane 10,2 Sultam As a Seminal Chiral Auxiliary

Among the second generation of highly effective chiral auxiliaries, bornane-10,2-sultam, commonly known as Oppolzer's sultam, holds a prominent position. Developed by Wolfgang Oppolzer and his colleagues, this auxiliary is derived from camphor (B46023), a naturally occurring and inexpensive chiral molecule. It is commercially available in both of its enantiomeric forms, (1R)-(+)- and (1S)-(−)-2,10-camphorsultam, providing access to both enantiomers of a target product.

The success of Oppolzer's sultam stems from several key features. Its rigid bicyclic framework provides a well-defined and predictable steric environment. The sulfonamide nitrogen can be readily acylated to attach a wide variety of substrates. The resulting N-acylsultams exhibit a strong conformational bias, where one face of the α,β-unsaturated system is effectively shielded by the sultam ring. This high degree of facial selectivity allows for excellent stereocontrol in a multitude of reactions, including:

Diels-Alder cycloadditions

Conjugate additions

Aldol (B89426) reactions

Alkylations

Reductions and cyclopropanations

Furthermore, the derivatives of Oppolzer's sultam are often highly crystalline solids. This property is of immense practical importance, as it frequently allows for the easy purification of the diastereomeric products by simple recrystallization, affording materials of very high stereochemical purity. Its versatility and reliability have cemented its status as one of the most powerful and frequently used tools in the asymmetric synthesis of natural products and other chiral targets.

Unique Contributions and Research Significance of 2s Bornane 10,2 Sultam Glycinate

Established Synthetic Routes to Enantiopure Bornane-10,2-sultam

The synthesis of enantiomerically pure bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a well-established process that serves as the foundation for its use as a chiral auxiliary. numberanalytics.com

Multi-Step Synthesis from Readily Available Chiral Precursors

The most common route to enantiopure (2S)-bornane-10,2-sultam begins with the naturally available chiral pool starting material, (+)-camphor-10-sulfonic acid. The synthesis proceeds through several key transformations. The sulfonic acid is first converted to its corresponding sulfonyl chloride, typically using thionyl chloride. This intermediate is then reacted with an ammonia (B1221849) source to form the sulfonamide, which is subsequently cyclized.

A highly reliable and widely cited method involves the reduction of the intermediate (-)-(camphorsulfonyl)imine, which is derived from the sulfonic acid. orgsyn.org The reduction is effectively carried out using lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Table 1: Key Reaction Steps for (2S)-Bornane-10,2-sultam Synthesis

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | (+)-Camphor-10-sulfonic acid | Thionyl Chloride (SOCl₂) | (+)-Camphor-10-sulfonyl chloride |

| 2 | (+)-Camphor-10-sulfonyl chloride | Ammonia (NH₃) | (-)-(Camphorsulfonyl)imine |

The synthesis described provides the (-)-sultam, corresponding to the (2S) enantiomer.

Considerations for Enantiomeric Purity and Scale-Up

Achieving high enantiomeric purity is critical for the effective use of a chiral auxiliary. In the synthesis starting from an enantiopure precursor like (+)-camphor-10-sulfonic acid, the primary method for purification is recrystallization. Crystallization of the final sultam from absolute ethanol (B145695) can yield a product with high optical purity and a sharp melting point (183–184°C). orgsyn.org

For situations where a racemic mixture of the sultam is produced, resolution can be achieved by forming diastereomeric derivatives. google.com This involves reacting the racemic sultam with a chiral resolving agent, such as an enantiomer of 10-camphorsulfonyl chloride, to create a pair of diastereomers that can be separated by fractional crystallization. google.com

Scaling up the synthesis presents challenges, notably the low solubility of the intermediate (-)-(camphorsulfonyl)imine in THF, which would traditionally require large volumes of solvent. orgsyn.org An effective solution is the use of a Soxhlet extractor, which allows the imine to be slowly and continuously introduced into the reaction mixture, significantly reducing the required solvent volume. orgsyn.org More recent advancements have focused on continuous flow processes. rsc.org Automating the synthesis and recycling of the auxiliary in a closed-loop system can shorten reaction times by over 100-fold compared to batch processes and minimizes waste, addressing key economic and environmental issues associated with stoichiometric auxiliaries. rsc.org

Strategies for N-Derivatization to Form Glycinate and Analogous Systems

Once the enantiopure sultam is obtained, it can be derivatized at the nitrogen atom to serve as a chiral handle for asymmetric transformations. The formation of (2S)-bornane-10,2-sultam glycinate involves the attachment of a glycine unit, which can be achieved through several strategic approaches.

N-Acylation and Alkylation Approaches to Chiral Glycine Equivalents

The most direct method for attaching a side chain to the sultam nitrogen is N-acylation. A general procedure involves cooling a mixture of the sultam and a base, such as triethylamine, in a solvent like dichloromethane, followed by the addition of an acyl chloride (e.g., acryloyl chloride). google.comgoogle.com This method can be adapted to produce N-acyl sultams that serve as precursors to chiral glycine equivalents.

Following N-acylation, the resulting amide can be deprotonated at the α-carbon to form a chiral enolate. These enolates are key intermediates in asymmetric alkylation reactions. researchgate.netrsc.org The bulky and stereochemically defined sultam effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This strategy is highly successful for the stereoselective construction of natural products and other medicinally important compounds. researchgate.net While much of the literature focuses on Evans' oxazolidinones, the principle is directly applicable to Oppolzer's sultam for the synthesis of α-substituted carboxylic acids, which are analogues of amino acids. numberanalytics.comrsc.org

Formation of N-Glyoxyloyl and Related Imine Derivatives

A powerful strategy for the synthesis of α-amino acids involves the use of an N-glyoxyloyl derivative of the sultam. An efficient synthesis of N-glyoxyloyl-(2R)-bornane-10,2-sultam has been reported, starting from the (2R)-sultam. researchgate.netresearchgate.net The process forms a crystalline hemiacetal precursor, which reliably yields the target N-glyoxyloyl derivative. researchgate.netresearchgate.net This N-glyoxyloyl sultam is a versatile chiral intermediate (chiron). researchgate.net

These derivatives undergo highly diastereoselective reactions with various nucleophiles. For example, the reaction of N-glyoxyloyl sultam imines with allyl iodide in the presence of indium results in α-amino sultam derivatives with high diastereoselectivity (86–90% de). researchgate.net This method provides a viable route to α-amino acids after cleavage of the auxiliary. researchgate.net

Table 2: Diastereoselective Reactions of N-Glyoxyloyl Sultam Derivatives

| Reactant | Nucleophile/Reagent | Product Type | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| N-glyoxyloylbornane-10,2-sultam imine | Allyl iodide / Indium | α-Amino sultam derivative | 86–90% | researchgate.net |

The N-glyoxyloyl derivatives also participate in stereoselective Diels-Alder reactions and additions with other carbon nucleophiles, highlighting their versatility in asymmetric C-C bond formation. researchgate.net

Methodological Advancements in Auxiliary Functionalization

The field of chiral auxiliary-mediated synthesis is continually evolving, with advancements aimed at improving efficiency, expanding scope, and enhancing sustainability. numberanalytics.com Recent developments have focused on creating novel auxiliary scaffolds and optimizing their performance through computational and experimental methods. numberanalytics.com

Furthermore, new synthetic routes to the core sultam structure itself are being explored. A novel palladium-catalyzed intramolecular reductive amination of ketones with sulfonamides has been developed, providing access to a wide range of chiral γ-, δ-, and ε-sultams with high yields and excellent enantioselectivity (up to 99% ee). rsc.org Such methodological innovations continue to expand the toolkit available for asymmetric synthesis, ensuring that chiral auxiliaries like bornane-10,2-sultam and its derivatives remain central to the construction of complex chiral molecules.

Asymmetric Alkylation Reactions

The enolates derived from N-acyl derivatives of (2S)-bornane-10,2-sultam are highly effective nucleophiles in asymmetric alkylation reactions. The sultam auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Stereoselective Formation of α-Substituted Amino Acid Derivatives

A prominent application of (2S)-bornane-10,2-sultam is in the stereoselective synthesis of α-amino acids. The process typically involves the acylation of the sultam with a desired carboxylic acid, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the desired α-substituted amino acid derivative in high enantiomeric purity.

For instance, the electrophilic amination of (S)-acylbornane-10,2-sultams has been successfully employed for the synthesis of various L-α-amino acids. This method has been used to prepare L-[¹⁵N]alanine, L-[¹⁵N]valine, L-[¹⁵N]leucine, and L-[¹⁵N]phenylalanine with enantiomeric excesses ranging from 97.2% to 99.5%. osti.goviaea.org The reaction proceeds via a stereoselective hydroxyamination of the corresponding (S)-acylbornane-10,2-sultams, followed by reduction and subsequent removal of the chiral auxiliary. osti.goviaea.org

Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics

The ability to introduce a wide range of substituents at the α-position makes this methodology particularly valuable for the synthesis of non-proteinogenic amino acids (NPAAs). nih.gov These unnatural amino acids are crucial components in the development of novel peptide-based therapeutics, offering improved stability, potency, and bioavailability compared to their natural counterparts. nih.gov By employing different electrophiles in the alkylation step, a diverse array of side chains can be incorporated, leading to the synthesis of a wide variety of NPAAs. nih.gov This approach provides access to peptidomimetics with tailored structures and functions. nih.gov

Asymmetric Carbon-Carbon Bond-Forming Reactions

Beyond alkylation, derivatives of (2S)-bornane-10,2-sultam are instrumental in directing various asymmetric carbon-carbon bond-forming reactions, including cycloadditions and aldol (B89426) reactions.

Diels-Alder Cycloadditions with N-Enoyl Sultam Derivatives

The N-enoyl derivatives of bornane-10,2-sultam are effective dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary shields one face of the double bond, forcing the approaching diene to add to the opposite face with high facial selectivity. This has been demonstrated with an acylnitroso dienophile derived from D-bornane-10,2-sultam, which undergoes cycloaddition with cyclopentadiene (B3395910) and cyclohexadiene with high yields and complete facial selectivity. researchgate.netox.ac.uk

1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgfu-berlin.denih.govorganic-chemistry.org Chiral auxiliaries, such as bornane-10,2-sultam, have been used to control the stereochemistry of these reactions. For example, the 1,3-dipolar cycloaddition of a 2-oxoethanenitrile oxide derived from (2R)-bornane-10,2-sultam with 4,4′-disubstituted stilbenes has been studied. researchgate.net The diastereoselectivity of this reaction was found to be dependent on the electronic nature of the dipolarophile. researchgate.net This methodology is a valuable route to the synthesis of enantiomerically enriched five-membered heterocycles. wikipedia.orgdiva-portal.org

Aldol and Ene Reactions

N-Acetylbornane-10,2-sultam serves as a useful, enantiomerically pure acetate (B1210297) synthon for asymmetric aldol reactions. capes.gov.br The enolate generated from this compound reacts with aldehydes to produce β-hydroxy carbonyl compounds with a high degree of stereocontrol. wikipedia.org The chiral sultam auxiliary effectively dictates the facial selectivity of the enolate, leading to the formation of either syn- or anti-aldol products depending on the reaction conditions and the nature of the Lewis acid used.

Similarly, chiral sultams can be employed in asymmetric ene reactions. rsc.orgwikipedia.orgyoutube.comyoutube.com The ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). wikipedia.org The use of a chiral auxiliary on the enophile can induce asymmetry in the newly formed stereocenters.

Cyclopropanation and Other Carbocyclic Constructions

N-enoyl derivatives of (2S)-bornane-10,2-sultam are excellent substrates for the construction of chiral carbocyclic systems, most notably in asymmetric cyclopropanation reactions. The steric hindrance provided by the camphor-derived framework effectively directs the approach of the incoming reagent to one face of the double bond, ensuring high diastereoselectivity.

For instance, the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam proceeds with notable stereoselectivity. nih.gov Similarly, these chiral auxiliaries have been successfully employed in cycloaddition reactions and Michael reactions, where the sultam dictates the stereochemistry of the newly formed chiral centers. clockss.org The rigid conformation of the N-acylsultam ensures a well-defined enolate geometry, which is crucial for high stereocontrol. In these reactions, the bulky sultam shields one face of the enolate, allowing electrophiles to attack from the less hindered side, leading to the formation of the desired stereoisomer with high purity.

Asymmetric Oxidation and Reduction Reactions

The predictable stereodirecting influence of the (2S)-bornane-10,2-sultam auxiliary is pivotal in a range of asymmetric oxidation and reduction reactions.

Stereoselective Dihydroxylation of α,β-Unsaturated Systems

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide and a chiral quinine (B1679958) ligand. nih.govyoutube.com When applied to N-(α,β-enoyl) derivatives of (2S)-bornane-10,2-sultam, this method provides a powerful strategy for creating multiple stereocenters with a high degree of control. The reaction typically involves treating the alkene with a catalytic amount of osmium tetroxide in the presence of a stoichiometric reoxidant and a chiral ligand, often commercially available as pre-packaged "AD-mix" formulations. youtube.comnih.gov

The inherent chirality of the sultam auxiliary works in concert with the chiral ligand of the Sharpless catalyst system. This "double diastereoselection" can lead to exceptionally high levels of stereoselectivity, particularly when the facial bias of the auxiliary and the catalyst are aligned (matched pair). Research has specifically demonstrated the utility of asymmetric dihydroxylations on β-substituted N-(α,β-enoyl)bornane-10,2-sultams, showcasing this powerful synthetic tool. orgsyn.org The resulting diol products are valuable intermediates in the synthesis of complex molecules like polyketides and amino acids. nih.gov

Stereoselective α-Hydroxylation of Amides

The synthesis of enantiomerically pure α-hydroxy carbonyl compounds is of significant interest, and the use of (2S)-bornane-10,2-sultam as a chiral auxiliary provides a robust solution. A highly stereoselective method for the α-hydroxylation of amides using Oppolzer's sultam has been developed, yielding products in good yields and with excellent diastereoselectivity, often greater than 20:1. chemsrc.com

The process involves the formation of a sodium enolate from the N-acyl sultam, which is then treated with an electrophilic oxygen source, typically a molecular oxygen/triethyl phosphite (B83602) system or an oxaziridine. The inherent steric bias of the sultam auxiliary directs the incoming hydroxyl group to a specific face of the enolate. A key advantage of this method is that the products are often crystalline, which facilitates purification through simple recrystallization. Furthermore, the chiral auxiliary can be efficiently recovered and reused, enhancing the practicality and scalability of the approach. chemsrc.com

| Substrate (N-Acyl Group) | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Phenylacetyl | 85% | >20:1 |

| 3-Phenylpropionyl | 86% | >20:1 |

| Hexanoyl | 82% | >20:1 |

Catalytic Asymmetric Hydrogenation of Olefins

Catalytic asymmetric hydrogenation is a powerful method for establishing stereocenters. While often reliant on chiral catalysts, chiral auxiliaries like (2S)-bornane-10,2-sultam can also be used to direct the stereochemical outcome of the hydrogenation of prochiral olefins. This is particularly valuable for substrates that are not well-suited to existing catalytic systems.

Development of Cascade and Multicomponent Reactions

While the primary application of (2S)-bornane-10,2-sultam is in single-step stereoselective transformations, its derivatives can participate in sequential or tandem reactions where multiple bonds are formed in a single operation. Multicomponent reactions (MCRs), which combine three or more starting materials in one pot, are highly efficient for building molecular complexity. chemsrc.com

The rigid control exerted by the sultam auxiliary is particularly beneficial in radical reactions. For example, derivatives of Oppolzer's sultam have been used to control stereochemistry in radical addition and subsequent cyclization reactions, forming complex cyclic structures with high diastereoselectivity. nih.gov Although specific examples of true three-component cascade reactions involving the glycinate derivative are less common in the literature, the principles of stereocontrol demonstrated in tandem radical cyclizations suggest potential for future development in this area. The predictable nature of the sultam makes it an attractive candidate for designing complex, one-pot transformations.

Total Synthesis of Complex Natural Products and Bioactive Scaffolds

The reliability and high stereocontrol afforded by the (2S)-bornane-10,2-sultam auxiliary have made it an indispensable tool in the total synthesis of numerous complex and biologically active natural products.

A prominent example is its use in the synthesis of Manzacidin B, a marine alkaloid with interesting biological properties. clockss.org In one approach, a key step involves a copper-catalyzed aldol reaction between an aldehyde and an isocyanoacetate derivative of the sultam. The Oppolzer sultam auxiliary proved crucial for directing the stereochemistry of the reaction to form the desired (4R,5R) isomer with high diastereoselectivity (13:1), even in a mismatched double asymmetric induction scenario.

Another significant application is in the synthesis of the antitumor antibiotic Belactosin C. An efficient synthesis was developed where an aldol reaction directed by the (2R)-Oppolzer sultam was the key stereochemistry-determining step. By varying the stoichiometry of the Lewis acid used to promote the reaction, researchers could selectively generate either the anti or syn diastereomer of the aldol product, showcasing the versatility of the auxiliary in accessing different stereochemical outcomes. These examples underscore the pivotal role of the sultam in constructing the chiral core of complex molecular targets.

| Target Molecule | Key Reaction Type | Role of Sultam Auxiliary | Reference |

|---|---|---|---|

| Manzacidin B | Isocyanoacetate Aldol Reaction | Controlled stereoselective formation of the β-hydroxy-α-amino acid core. | |

| Belactosin C | Aldol Reaction | Directed aldol addition to generate key stereocenters; selectivity tunable by Lewis acid. |

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2S)-Bornane-10,2-sultam | 108448-77-7 | C10H17NO2S |

| (2R)-Bornane-10,2-sultam | 94594-90-8 | C10H17NO2S |

| This compound | 137819-66-0 | C12H19N2O4S (Note: Formula may vary based on protecting groups on glycine) |

| Manzacidin B | 141551-78-4 | C10H18N4O2 |

| Belactosin C | 190374-63-3 | C15H24N2O4 |

| Osmium Tetroxide | 20816-12-0 | OsO4 |

| Lithium Aluminum Hydride | 16853-85-3 | LiAlH4 |

Mechanistic Investigations and Principles of Stereochemical Control

Conformational Analysis of (2S)-Bornane-10,2-sultam Glycinate (B8599266) and its Reaction Intermediates

The stereochemical control exerted by the bornane-10,2-sultam auxiliary originates from the preferred conformations of its N-acyl derivatives, such as the glycinate. In the ground state, rotation around the N-CO bond is restricted due to steric hindrance from the sultam framework. The most stable conformation places the carbonyl group anti-disposed to the C7-bridge of the camphor (B46023) skeleton to minimize steric clash.

Upon deprotonation with a suitable base, the corresponding enolate is formed. This key reaction intermediate is central to asymmetric transformations like alkylations and aldol (B89426) reactions. The geometry of the enolate is critical for stereoselectivity. Lewis acids play a crucial role in stabilizing a specific enolate conformation through chelation. Typically, a Lewis acid will coordinate to both the carbonyl oxygen of the glycinate moiety and one of the sulfonyl oxygens. This coordination locks the enolate into a rigid, planar, five-membered ring structure. This chelated intermediate ensures that the acyl group is held in a fixed orientation, exposing one face of the enolate to electrophilic attack while effectively shielding the other.

Identification of Diastereomeric Control Elements within the Chiral Auxiliary Scaffold

The remarkable diastereoselectivity achieved with (2S)-bornane-10,2-sultam is a direct consequence of its inherent structural features. The rigid bornane skeleton contains multiple stereocenters that create a distinct and unchanging chiral environment.

Key elements that control diastereoselectivity include:

The C2 and C10 Stereocenters: The (2S) configuration of the sultam ring is the primary source of chirality.

Steric Shielding: The C2 position is sterically encumbered by one of the sulfonyl oxygen atoms and the C1 bridgehead. More importantly, the C10-sulfonamido group positions the reactive N-acyl chain in a pocket shielded by the camphor structure.

The gem-Dimethyl Group: The two methyl groups at the C7 position provide significant steric bulk, which helps to direct the conformation of the N-acyl group and shields one face of the molecule from the approach of reagents.

Together, these features create a well-defined three-dimensional space, forcing the glycinate side chain and its subsequent enolate to adopt a conformation that leaves one of its two faces preferentially open to attack by an external reagent.

Elucidation of Reactive Conformations and Transition State Models

For reactions involving the enolate of (2S)-bornane-10,2-sultam glycinate, the transition state model is generally based on a rigid, chelated intermediate. In a typical alkylation or aldol reaction, the enolate, coordinated to a Lewis acid (e.g., Et₂AlCl, TiCl₄), is attacked by an electrophile.

The prevailing model posits that the Lewis acid-chelated enolate presents two possible faces for the electrophile's approach. However, one of these faces is effectively blocked by the camphor skeleton of the chiral auxiliary. Specifically, the C2 hydrogen and the bulky C7-gem-dimethyl group sterically hinder the "top" face approach. Consequently, the electrophile is directed to attack the less hindered "bottom" face of the enolate. This facial bias is the cornerstone of the high asymmetric induction observed. For example, in aldol reactions, this model successfully predicts the formation of syn-aldol products. acs.org

Influence of Reaction Parameters on Asymmetric Induction (e.g., Lewis Acids, Solvents, Temperature)

The degree of asymmetric induction in reactions mediated by this compound is highly sensitive to the reaction conditions.

Lewis Acids: The choice of Lewis acid is critical. Strong Lewis acids that can form tight, bidentate chelates with the carbonyl and sulfonyl oxygens are most effective at enforcing a rigid conformation and maximizing diastereoselectivity. manchester.ac.ukresearchgate.net Weaker Lewis acids may result in incomplete chelation, leading to a mixture of conformations and lower stereocontrol.

Solvents: Solvent polarity can have a significant impact on diastereoselectivity. mdpi.org In a study on a related cycloaddition, it was observed that diastereomeric excess (de) generally decreased with increasing solvent polarity. mdpi.org Optimal results were often obtained in non-polar, chlorinated solvents like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), which favor the formation of the required chelated intermediates. mdpi.org

Table 1: Effect of Solvent Polarity on Diastereoselectivity in a Cycloaddition Reaction with a Bornane-10,2-sultam Derivative. mdpi.org

| Solvent | Polarity (ET(30) kcal/mol) | Diastereomeric Excess (de) [%] |

| CF₃CH₂OH | 59.8 | 56 |

| MeOH | 55.4 | 66 |

| CH₃CN | 45.6 | 81 |

| DMSO | 45.1 | 84 |

| CH₂Cl₂ | 40.7 | 91 |

| CHCl₃ | 39.1 | 94 |

This interactive table demonstrates the general trend where lower polarity solvents can lead to higher diastereoselectivity.

Temperature: As with most stereoselective reactions, lower temperatures generally lead to higher diastereomeric excess. Lowering the reaction temperature increases the energy difference between the competing diastereomeric transition states, thus favoring the formation of the thermodynamically preferred product. Reactions are often conducted at temperatures ranging from -78 °C to 0 °C to achieve maximum selectivity.

Stereochemical Correlation and Absolute Configuration Determination

A significant advantage of using this compound is the reliable prediction of the absolute configuration of the newly formed stereocenter. Because the transition state is so well-defined, the stereochemical outcome is highly predictable. For instance, the electrophilic substitution of the enolate derived from an N-acyl sultam consistently occurs from the Re face of the α-carbon.

After the asymmetric reaction is complete, the chiral auxiliary can be non-destructively cleaved from the product, typically through hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄). This process releases the chiral product without disturbing the newly created stereocenter and allows for the recovery and reuse of the valuable auxiliary. rsc.org

The absolute configuration of the final product can be unequivocally determined using several methods:

X-ray Crystallography: If the product or the initial sultam adduct is crystalline, single-crystal X-ray analysis provides unambiguous proof of the absolute stereochemistry. researchgate.net

Chemical Correlation: The product can be converted into a compound of known absolute configuration, thereby establishing a stereochemical link. mdpi.org

Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD) or comparison of optical rotation data with known compounds can also be used for configuration assignment. sioc-journal.cn

Advanced Spectroscopic and Computational Approaches in the Study of 2s Bornane 10,2 Sultam Glycinate

The precise control of stereochemistry is paramount in modern organic synthesis, and chiral auxiliaries like (2S)-bornane-10,2-sultam are fundamental tools in this endeavor. When coupled with substrates such as glycine (B1666218) to form (2S)-bornane-10,2-sultam glycinate (B8599266), this auxiliary directs the stereochemical course of subsequent reactions. Verifying the outcomes of such stereocontrolled transformations and understanding the origins of the selectivity requires a suite of sophisticated analytical and computational techniques. This section details the advanced methods used to analyze the diastereomeric purity, solid-state structure, and energetic profiles of (2S)-bornane-10,2-sultam glycinate and its derivatives.

Auxiliary Recovery, Recycling, and Process Optimization

Strategies for Efficient Recovery and Regeneration of (2S)-Bornane-10,2-sultam from Reaction Mixtures

The effective recovery of (2S)-Bornane-10,2-sultam from reaction mixtures is paramount for its sustainable use in asymmetric synthesis. The recovery process typically follows the cleavage of the auxiliary from the desired chiral product. A variety of methods have been developed for this purpose, with the choice of method depending on the nature of the N-acylsultam and the desired product.

Common cleavage methods include:

Hydrolysis: Both acidic and basic hydrolysis can be employed to cleave the N-acyl bond, liberating the chiral auxiliary and the carboxylic acid product.

Reductive Cleavage: Reagents such as lithium aluminum hydride can be used to reduce the amide bond, yielding an alcohol and the free sultam.

Transesterification: Treatment with an alcohol in the presence of a suitable catalyst can convert the N-acylsultam into an ester, releasing the auxiliary.

Once cleaved, the recovery of the (2S)-Bornane-10,2-sultam is often achieved through extraction and crystallization. The differential solubility of the auxiliary and the product in various solvent systems is exploited to effect their separation. For instance, in a continuous flow process for asymmetric hydrogenation, the auxiliary can be separated from the carboxylic acid product by a liquid-liquid extraction based on the difference in their pKa values. The aqueous stream containing the deprotonated auxiliary can then be treated to recover the solid sultam.

A study on the continuous flow asymmetric hydrogenation of olefins demonstrated a telescoped three-stage process that included the in-line separation and recovery of Oppolzer's sultam. jhu.educhim.itnih.gov In this process, after the hydrolysis of the N-acylsultam, a continuous liquid/liquid extraction was employed to separate the chiral carboxylic acid product from the auxiliary. This method allowed for the recovery of the auxiliary in high yield, which could then be reused in subsequent reactions.

Development of Continuous Flow Methodologies for Auxiliary-Mediated Processes

The integration of chiral auxiliary-mediated synthesis into continuous flow platforms offers significant advantages in terms of process control, safety, and scalability. Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

The key features of this continuous flow methodology included:

Rapid and efficient mixing: The use of flow reactors facilitated rapid mixing of reagents, enhancing reaction rates.

In-line separation: The integration of a liquid-liquid separator allowed for the continuous separation of the product and the chiral auxiliary.

Automated recycling: The recovered auxiliary could be directly fed back into the initial stage of the process, enabling a closed-loop system.

Minimizing Stoichiometric Auxiliary Loading through Recycling

The continuous flow system described above provides a powerful strategy for minimizing the stoichiometric loading of (2S)-Bornane-10,2-sultam. jhu.educhim.itnih.gov By automating the recovery and reuse of the auxiliary, each molecule of the sultam can be utilized multiple times, effectively reducing the amount of fresh auxiliary required for a given amount of product. In the reported asymmetric hydrogenation process, the auxiliary was recycled in real-time, demonstrating the feasibility of achieving formal sub-stoichiometric auxiliary loading with respect to the continuous process. jhu.educhim.itnih.gov

The following table summarizes the key outcomes of the batch versus the continuous flow process with auxiliary recycling for the asymmetric hydrogenation of a model olefin.

Table 1: Comparison of Batch and Continuous Flow Processes for Asymmetric Hydrogenation

| Parameter | Batch Process | Continuous Flow Process (with Recycling) |

|---|---|---|

| Reaction Time | >20 hours | ~30 minutes |

| Overall Yield | 45-76% | 67-72% |

| Auxiliary Recovery | Not specified | 71-79% (crude) |

| Diastereoselectivity | High | High |

The data clearly indicates that the continuous flow process with recycling not only dramatically reduces the reaction time but also maintains high yields and stereoselectivity while enabling efficient recovery of the chiral auxiliary.

Comparative Analysis of Auxiliary-Based and Catalytic Asymmetric Approaches

Both chiral auxiliary-based methods and catalytic asymmetric approaches are powerful strategies for the synthesis of enantiomerically pure compounds. The choice between these two methodologies often depends on a variety of factors, including the specific transformation, the availability and cost of the chiral source, and the desired scale of the reaction.

Auxiliary-Based Approaches:

Advantages:

High Diastereoselectivity: Often provide very high levels of stereocontrol due to the close proximity of the chiral auxiliary to the reaction center.

Predictable Stereochemical Outcome: The stereochemical outcome is often predictable based on well-established models for the auxiliary.

Robustness: Can be less sensitive to reaction conditions and impurities compared to some catalytic systems.

Disadvantages:

Stoichiometric Use: Require at least a stoichiometric amount of the chiral auxiliary, which can be expensive.

Atom Economy: Generally have lower atom economy compared to catalytic methods.

Catalytic Asymmetric Approaches:

Advantages:

Substoichiometric Use: Require only a small amount of the chiral catalyst, making them more economical and environmentally friendly.

Higher Atom Economy: Do not require the attachment and removal of an auxiliary, leading to higher atom economy.

Fewer Synthetic Steps: Can often be accomplished in fewer steps than auxiliary-based methods.

Disadvantages:

Catalyst Development: The development of a highly efficient and selective catalyst for a specific reaction can be challenging and time-consuming.

Sensitivity: Catalytic systems can be sensitive to impurities, air, and moisture.

Lower Selectivity in Some Cases: May not always achieve the same high levels of stereoselectivity as auxiliary-based methods.

The following table provides a general comparison of the two approaches for a hypothetical asymmetric transformation.

Table 2: General Comparison of Auxiliary-Based and Catalytic Asymmetric Approaches

| Feature | Auxiliary-Based Approach | Catalytic Asymmetric Approach |

|---|---|---|

| Chiral Source Loading | Stoichiometric | Substoichiometric (Catalytic) |

| Number of Steps | Higher (attachment/removal) | Lower |

| Atom Economy | Lower | Higher |

| Cost of Chiral Source | Can be high | Lower per mole of product |

| Stereoselectivity | Often very high and predictable | Can be high, but may require extensive optimization |

| Process Development | Generally more straightforward | Can be more complex |

Future Research Directions and Potential Advancements

Exploration of New Reactivity Modes for (2S)-Bornane-10,2-sultam Glycinate (B8599266)

The robust nature and potent stereodirecting ability of the bornane sultam framework make its glycinate derivative an ideal candidate for exploring novel synthetic transformations beyond its current applications. While its enolate has been extensively used in alkylations and aldol (B89426) reactions, future research will likely focus on its participation in a wider array of bond-forming reactions. acs.org

Key areas for exploration include:

Pericyclic Reactions: Beyond the well-established Diels-Alder cycloadditions of N-enoyl sultam derivatives, the glycinate moiety could be adapted for use in other pericyclic reactions, such as scilit.comscilit.com-sigmatropic rearrangements or ene reactions, to forge challenging carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Radical Reactions: The development of photoredox and electrochemical catalysis has revitalized the field of radical chemistry. Investigating the stereoselective addition of radicals to dehydroalanine derivatives of the sultam glycinate could provide a novel and direct route to non-proteinogenic amino acids that are difficult to access through traditional polar chemistry.

C-H Functionalization: Directing-group-assisted C-H activation is a powerful tool for molecular synthesis. Research could be aimed at using the sultam or glycinate carbonyl group as a directing element to functionalize otherwise inert C-H bonds within the substrate, enabling the synthesis of highly substituted amino acid derivatives.

Table 1: Potential New Reactivity Modes for (2S)-Bornane-10,2-sultam Glycinate

| Reactivity Mode | Proposed Transformation | Potential Product Class | Research Focus |

| Photoredox Catalysis | Giese-type radical addition to a sultam-bound dehydroalanine | Unnatural α- and β-amino acids | Exploring catalyst compatibility and diastereoselectivity of radical trapping. |

| Ene Reactions | Reaction of the sultam glycinate enolate with activated alkenes | γ,δ-Unsaturated amino acids | Investigating Lewis acid catalysis to control facial selectivity. |

| scilit.comscilit.com-Sigmatropic Rearrangements | Aza-Claisen rearrangement of an N-allyl sultam glycinate | α-Amino acids with quaternary stereocenters | Synthesis of rearrangement precursors and thermal/catalytic conditions. |

| C-H Activation | Directed functionalization of the glycine (B1666218) α-carbon | α,α-Disubstituted amino acids | Development of compatible transition-metal catalysts and directing group strategies. |

Integration with Organocatalysis and Metal-Catalyzed Asymmetric Transformations

The synergy between chiral auxiliaries and other catalytic systems represents a promising frontier. Future advancements will likely involve the integration of this compound into dual-catalytic cycles, where both the auxiliary and a separate chiral catalyst work in concert to achieve unprecedented levels of stereocontrol. This approach can potentially overcome the limitations of substrate-controlled diastereoselectivity by introducing overriding catalyst control.

Promising synergistic strategies include:

Organocatalysis: Combining the sultam glycinate with chiral organocatalysts, such as proline derivatives or isothioureas, could enable novel cascade reactions. rsc.orgmdpi.com For example, an organocatalyst could activate an electrophile via iminium ion formation, which then reacts with the nucleophilic enolate of the sultam glycinate in a highly organized, stereodefined transition state. mdpi.com

Transition Metal Catalysis: Merging sultam-directed synthesis with transition metal catalysis offers significant potential. mdpi.comnih.gov For instance, a palladium-catalyzed asymmetric allylic alkylation could be performed on the sultam glycinate enolate, where the stereochemical outcome is determined by the interplay between the sultam auxiliary and the chiral ligand on the metal. nih.gov This dual-stereocontrol strategy could allow for "matched" pairings that lead to exceptionally high selectivity or "mismatched" pairings that enable access to the opposite product diastereomer.

Table 2: Synergistic Catalysis Concepts Involving Sultam Glycinate

| Catalytic Partner | Proposed Reaction | Role of Sultam Glycinate | Role of Co-Catalyst | Potential Advancement |

| Chiral Phase-Transfer Catalyst | Asymmetric Mannich Reaction | Chiral nucleophile precursor | Generates and shields the electrophilic imine | Access to chiral β-amino acids with three contiguous stereocenters. nih.gov |

| Palladium / Chiral Ligand | Asymmetric Allylic Alkylation | Chiral nucleophile | Forms chiral π-allyl complex and controls approach of nucleophile | Diastereodivergent synthesis of γ,δ-unsaturated amino acids. |

| Rhodium / Chiral Diene | Conjugate Addition of Boronic Acids | Chiral Michael acceptor | Activates boronic acid and controls facial selectivity | Synthesis of chiral β-substituted amino acids. |

| Chiral Brønsted Acid | Asymmetric Pictet-Spengler Reaction | Chiral tryptamine equivalent | Activates imine and controls cyclization stereochemistry | Enantioselective synthesis of tetrahydro-β-carboline amino acids. |

Design and Synthesis of Modified Bornane Sultam Scaffolds with Enhanced Chiral Induction

While the parent bornane-10,2-sultam is highly effective, there is always room for improvement through rational design. nih.gov Future research will focus on creating second-generation sultam auxiliaries with modified skeletons to fine-tune steric and electronic properties for specific applications where the original scaffold provides insufficient selectivity.

Potential modifications could include:

Steric Tuning: Introduction of bulky substituents (e.g., phenyl, tert-butyl) at the C8 or C9 positions of the camphor (B46023) framework could increase the steric shielding of one face of the N-acylated derivative, leading to higher diastereoselectivity in reactions with less sterically demanding electrophiles.

Electronic Tuning: Altering the electronic nature of the sultam, for example by incorporating electron-withdrawing groups on the bornane skeleton, could influence the pKa of the N-H bond and the nucleophilicity of the corresponding enolate, thereby modulating reactivity and selectivity.

Conformational Locking: Introducing new cyclic constraints or rigidifying elements to the scaffold could further reduce conformational flexibility, leading to more defined transition states and potentially higher levels of asymmetric induction. iupac.org

Table 3: Comparison of Standard vs. Hypothetically Modified Bornane Sultam Scaffolds

| Scaffold Type | Structural Modification | Proposed Advantage | Target Reaction Class |

| Standard (2S)-Bornane-10,2-sultam | None (Baseline) | Proven reliability and broad applicability. iupac.org | General Asymmetric Synthesis |

| C9-Arylated Sultam | Introduction of an aryl group at the C9 position. | Enhanced π-stacking interactions and increased steric hindrance. | Diels-Alder and 1,3-Dipolar Cycloadditions. researchgate.net |

| Exo-fused Cyclopropyl Sultam | Fusing a cyclopropane ring at the C5-C6 positions. | Increased rigidity and altered shielding cone. | Aldol and Mannich Reactions. |

| Perfluorinated Sultam | Fluorination of the methyl groups or backbone. | Modified electronics (pKa) and enhanced stability/solubility. | Reactions requiring highly acidic N-H protons. |

Development of Robust and Scalable Methodologies for Industrial Applications

For a chiral auxiliary to be truly valuable, its application must be translatable from the research laboratory to an industrial production setting. While the parent sultam is commercially available, future work on this compound and its derivatives must prioritize scalability, cost-effectiveness, and sustainability. iupac.orgrsc.org

Key objectives for industrial methodology development include:

Minimizing Chromatography: Developing protocols that rely on crystallization-induced diastereomeric resolution rather than column chromatography for purification, which is often a major bottleneck in large-scale synthesis.

Auxiliary Cleavage and Recovery: Designing milder, more efficient, and higher-yielding methods for cleaving the auxiliary from the desired product. Crucially, these methods must also allow for the near-quantitative recovery and recycling of the valuable sultam auxiliary to improve process mass intensity and reduce cost.

Catalytic Enolate Formation: Moving away from stoichiometric, cryogenic, and highly basic conditions for enolate formation (e.g., using n-BuLi or LDA) towards catalytic methods using milder bases and reaction conditions, which are safer and more practical on a large scale.

Table 4: Comparison of Lab-Scale vs. Potential Industrial-Scale Processes

| Process Step | Typical Lab-Scale Method | Target Industrial-Scale Method | Key Advantage |

| Enolate Formation | Stoichiometric LDA or n-BuLi at -78 °C | Catalytic amount of a milder base (e.g., KHMDS) with substrate slow-addition. | Improved safety, reduced waste, less cryogenic cooling. |

| Reaction Quench | Saturated aqueous NH₄Cl | Direct crystallization or telescoped into the next step. | Reduced workup volume and process time. |

| Purification | Silica Gel Chromatography | Diastereoselective crystallization of the product. | Elimination of solvent waste, increased throughput. |

| Auxiliary Cleavage | LiOH / H₂O₂ | Immobilized enzyme or catalytic saponification. | Milder conditions, easier product/auxiliary separation. |

| Auxiliary Recovery | Liquid-liquid extraction and chromatography. | Crystallization from the cleavage reaction mixture. | High recovery yield (>98%), reduced solvent use. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2S)-Bornane-10,2-sultam glycinate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling glycine to the (2S)-bornane-10,2-sultam scaffold via acylating agents or activated esters. For example, a glycinate derivative can be prepared by reacting (2S)-bornane-10,2-sultam with a glycine precursor (e.g., glyoxylic acid) under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 4°C to minimize racemization .

- Solvent selection : Dichloromethane (DCM) with aqueous LiOH is used for phase-transfer catalysis to enhance reaction efficiency .

- Stoichiometry : A 1.2:1 molar ratio of glycine derivative to sultam ensures complete conversion, as excess glycine precursors may lead to side products .

Q. How is the enantiomeric purity of this compound determined using common analytical techniques?

- Methodological Answer : Enantiomeric purity is assessed via:

- Chiral HPLC : Utilizing a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 210–230 nm to resolve enantiomers .

- Polarimetry : Measuring specific rotation ([α]D) and comparing values to literature data for (2S) and (2R) configurations .

- X-ray crystallography : Definitive structural confirmation of the (2S) configuration via single-crystal analysis, as demonstrated in precursor derivatives .

Advanced Research Questions

Q. What strategies are employed to mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer : Racemization is minimized by:

- Low-temperature reactions : Conducting acylations below 10°C to reduce thermal agitation of the chiral center .

- Steric hindrance : Using bulky protecting groups (e.g., tert-butyl esters) on glycine to prevent nucleophilic attack at the stereogenic sulfur atom .

- Catalytic additives : Employing non-nucleophilic bases like LiOH to avoid base-induced epimerization .

Q. How does the stereochemistry of bornane-sultam glycinate derivatives influence their efficacy as chiral auxiliaries in asymmetric synthesis?

- Methodological Answer : The (2S) configuration dictates spatial orientation during substrate binding, critical for enantioselective outcomes. For example:

- Steric effects : The bornane scaffold’s rigid bicyclic structure enforces a specific dihedral angle, directing glycinate coordination to metal catalysts (e.g., Zn²⁺) in asymmetric aldol reactions .

- Electronic effects : The sulfonamide group enhances hydrogen-bonding interactions with prochiral ketones, improving enantiomeric excess (ee) by >90% in some cases .

Q. What electrochemical methods are suitable for studying the coordination behavior of this compound with metal ions?

- Methodological Answer : Cyclic voltammetry (CV) and rotating disk electrode (RDE) techniques are applied:

- CV setup : A glassy carbon electrode in 0.1 M NaClO₄ at pH 7.4 monitors redox shifts upon metal binding (e.g., Zn²⁺ or Cu²⁺). A 50 mV/s scan rate identifies stability constants (log K) via peak potential shifts .

- RDE analysis : Measures diffusion coefficients (D) of the glycinate complex, correlating with coordination stoichiometry. For example, a 1:1 Zn²⁺-glycinate complex exhibits D ≈ 6.5 × 10⁻⁶ cm²/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.